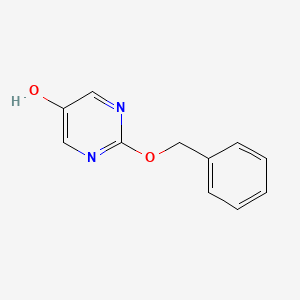2-(Benzyloxy)pyrimidin-5-ol
CAS No.: 2055119-19-0
Cat. No.: VC2613503
Molecular Formula: C11H10N2O2
Molecular Weight: 202.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2055119-19-0 |
|---|---|
| Molecular Formula | C11H10N2O2 |
| Molecular Weight | 202.21 g/mol |
| IUPAC Name | 2-phenylmethoxypyrimidin-5-ol |
| Standard InChI | InChI=1S/C11H10N2O2/c14-10-6-12-11(13-7-10)15-8-9-4-2-1-3-5-9/h1-7,14H,8H2 |
| Standard InChI Key | HNUZAYLUVVMTTC-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC2=NC=C(C=N2)O |
| Canonical SMILES | C1=CC=C(C=C1)COC2=NC=C(C=N2)O |
Introduction
| Structural Identifier | Value |
|---|---|
| Standard InChI | InChI=1S/C11H10N2O2/c14-10-6-12-11(13-7-10)15-8-9-4-2-1-3-5-9/h1-7,14H,8H2 |
| Standard InChIKey | HNUZAYLUVVMTTC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)COC2=NC=C(C=N2)O |
| PubChem Compound ID | 134128949 |
The compound features a pyrimidine ring as the core structure, which is a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. The benzyloxy group (phenylmethoxy) at position 2 consists of a benzene ring attached to an oxygen atom through a methylene bridge, while the hydroxyl group at position 5 provides potential hydrogen bonding capabilities.
Physical and Chemical Properties
2-(Benzyloxy)pyrimidin-5-ol exhibits specific physicochemical properties that influence its behavior in chemical reactions and biological systems. Its heterocyclic nature, combined with the presence of both hydroxyl and benzyloxy functional groups, contributes to its unique chemical profile.
Physicochemical Characteristics
The compound's physical state is generally described as a solid at room temperature. The presence of the hydroxyl group at the 5-position makes it capable of forming hydrogen bonds, affecting its solubility in various solvents. Meanwhile, the benzyloxy group contributes to its relatively lipophilic character, which may influence its membrane permeability in biological systems.
Chemical Reactivity
The reactivity of 2-(Benzyloxy)pyrimidin-5-ol is primarily determined by its functional groups:
-
The hydroxyl group at position 5 can undergo various transformations including oxidation, acylation, and substitution reactions.
-
The benzyloxy group can participate in reactions typical of ethers, including cleavage under specific conditions.
-
The pyrimidine ring nitrogen atoms contribute to the compound's basicity and can participate in various chemical interactions.
Synthesis Methods
The preparation of 2-(Benzyloxy)pyrimidin-5-ol can be achieved through various synthetic routes, with different approaches reported in the scientific literature.
Laboratory Synthesis Approaches
One common method for synthesizing 2-(Benzyloxy)pyrimidin-5-ol involves the Suzuki–Miyaura coupling reaction, which is widely applied in the formation of carbon-carbon bonds. This reaction typically involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
The synthesis generally follows these key steps:
-
Preparation of appropriate pyrimidine derivatives as starting materials
-
Introduction of the benzyloxy group at the 2-position through nucleophilic substitution or coupling reactions
-
Introduction or modification of the hydroxyl group at the 5-position
-
Purification of the final product using appropriate techniques
Related pyrimidine derivatives have been synthesized using methods such as one-pot multi-component reactions. For instance, certain benzyloxy-containing pyrimidine derivatives have been prepared using DABCO (1,4-diazabicyclo[2.2.2]octane) as a catalyst under solvent-free conditions .
Industrial Production Considerations
-
Optimization of reaction conditions to maximize yield and purity
-
Use of cost-effective reagents and catalysts
-
Implementation of efficient purification techniques
-
Consideration of safety and environmental factors in the production process
Chemical Modifications and Reactions
Understanding the chemical transformations of 2-(Benzyloxy)pyrimidin-5-ol is essential for developing its derivatives with potentially enhanced properties or novel applications.
Major Reactions
The compound can undergo several types of chemical reactions:
| Reaction Type | Product | Description |
|---|---|---|
| Oxidation | 2-(benzyloxy)pyrimidin-5-one | Conversion of the hydroxyl group to a carbonyl group |
| Reduction | 2-(benzyloxy)dihydropyrimidin-5-ol | Reduction of the pyrimidine ring |
| Substitution | Various substituted derivatives | Replacement of functional groups depending on the nucleophile used |
These reactions can be utilized to create libraries of related compounds for structure-activity relationship studies in drug discovery efforts.
Derivative Applications
2-(Benzyloxy)pyrimidin-5-ol serves as a valuable building block for the synthesis of more complex molecules with potential biological activities. Related compounds, such as 2,4-bis(benzyloxy)-5-arylpyrimidines, have been developed as novel HSP90 N-terminal inhibitors with anticancer properties .
Research has shown that certain analogs demonstrate significant antiproliferative activity against multiple breast cancer cell lines with IC50 values at the low micromolar level. For example, compound 22k exhibited a strong affinity for the HSP90α N-terminus with an IC50 value of 0.21 μM .
Current Research and Future Perspectives
Research on 2-(Benzyloxy)pyrimidin-5-ol and related compounds continues to evolve, with several promising directions for future investigations.
Structure-Activity Relationship Studies
Understanding the relationship between structural modifications and biological activity is crucial for optimizing the therapeutic potential of 2-(Benzyloxy)pyrimidin-5-ol derivatives. Researchers are exploring various substitution patterns on both the pyrimidine ring and the benzyl group to enhance potency, selectivity, and pharmacokinetic properties .
Multi-Target Drug Design
There is growing interest in developing multi-functional agents based on pyrimidine scaffolds. For example, certain derivatives have been designed to simultaneously target multiple pathways involved in neurodegenerative disorders, such as combining MAO-B inhibition, antioxidant effects, and metal chelation capabilities in a single molecule .
Synthetic Methodology Improvements
Efforts are underway to develop more efficient, environmentally friendly, and scalable methods for synthesizing 2-(Benzyloxy)pyrimidin-5-ol and its derivatives. These include the exploration of new catalysts, solvent-free conditions, and one-pot multi-component reactions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume